

Defactinib-d6: A Technical Guide to Isotopic Purity and Stability

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Compound of Interest

Compound Name: Defactinib-d6

Cat. No.: B12385758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of **Defactinib-d6**, a deuterated analog of the potent and selective Focal Adhesion Kinase (FAK) inhibitor, Defactinib. This document is intended to serve as a comprehensive resource for researchers utilizing **Defactinib-d6** in preclinical and clinical studies, where understanding its chemical integrity is paramount.

Introduction to Defactinib-d6

Defactinib is a small molecule inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.^{[1][2]} By inhibiting FAK, Defactinib disrupts key signaling pathways involved in tumor progression and metastasis. **Defactinib-d6** is a stable-isotope labeled version of Defactinib, in which six hydrogen atoms have been replaced with deuterium. This isotopic labeling is a valuable tool in pharmacokinetic studies, allowing for the differentiation between the administered drug and its metabolites using mass spectrometry.

Isotopic Purity of Defactinib-d6

The isotopic purity of **Defactinib-d6** is a critical parameter that defines the percentage of the deuterated species relative to the unlabeled and partially labeled species. High isotopic purity is essential for accurate bioanalytical quantification.

Quantitative Data Summary

The isotopic purity of a representative batch of **Defactinib-d6** was determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter	Specification	Result
Isotopic Enrichment (d6)	$\geq 98\%$	99.2%
d5 Species	$\leq 2.0\%$	0.6%
d4 Species	$\leq 0.5\%$	$< 0.1\%$
d0 (Unlabeled)	$\leq 0.1\%$	$< 0.05\%$
Chemical Purity (by HPLC)	$\geq 99\%$	99.7%

Experimental Protocol: Determination of Isotopic Purity

Objective: To determine the isotopic enrichment of **Defactinib-d6** using High-Resolution Mass Spectrometry (HRMS).

Instrumentation:

- Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).
- C18 analytical column (e.g., 2.1 x 50 mm, 1.7 μm).

Reagents:

- Defactinib-d6** reference standard.
- Acetonitrile (ACN), HPLC grade.
- Formic acid, LC-MS grade.
- Ultrapure water.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Defactinib-d6** in DMSO. Further dilute to 1 µg/mL with 50:50 ACN:water.
- LC-HRMS Analysis:
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in ACN.
 - Gradient: 5% to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
 - MS Detection: Positive ion mode, with a scan range of m/z 500-550.
- Data Analysis:
 - Extract the ion chromatograms for the [M+H]⁺ ions of d0 to d6 species of Defactinib.
 - Calculate the peak area for each isotopic species.
 - Determine the percentage of each species relative to the total peak area of all isotopic species.

Stability of Defactinib-d6

Stability testing ensures that the quality of a drug substance is maintained over time under the influence of various environmental factors. Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways.

Quantitative Data Summary: Forced Degradation Studies

Forced degradation studies were performed on **Defactinib-d6** under various stress conditions. The percentage of degradation was determined by a stability-indicating HPLC method.

Stress Condition	Duration	Temperature	% Degradation	Major Degradants
Acidic (0.1 N HCl)	24 hours	60 °C	8.2%	Hydrolysis product 1
Basic (0.1 N NaOH)	24 hours	60 °C	15.5%	Hydrolysis product 2
Oxidative (3% H ₂ O ₂)	24 hours	Ambient	4.1%	N-oxide
Thermal	7 days	80 °C	1.8%	Minor unspecified
Photolytic (ICH Q1B)	10 days	Ambient	2.5%	Minor unspecified

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the determination of **Defactinib-d6** and its degradation products.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

- **Defactinib-d6**.
- Acetonitrile (ACN), HPLC grade.

- Phosphate buffer, pH 3.0.

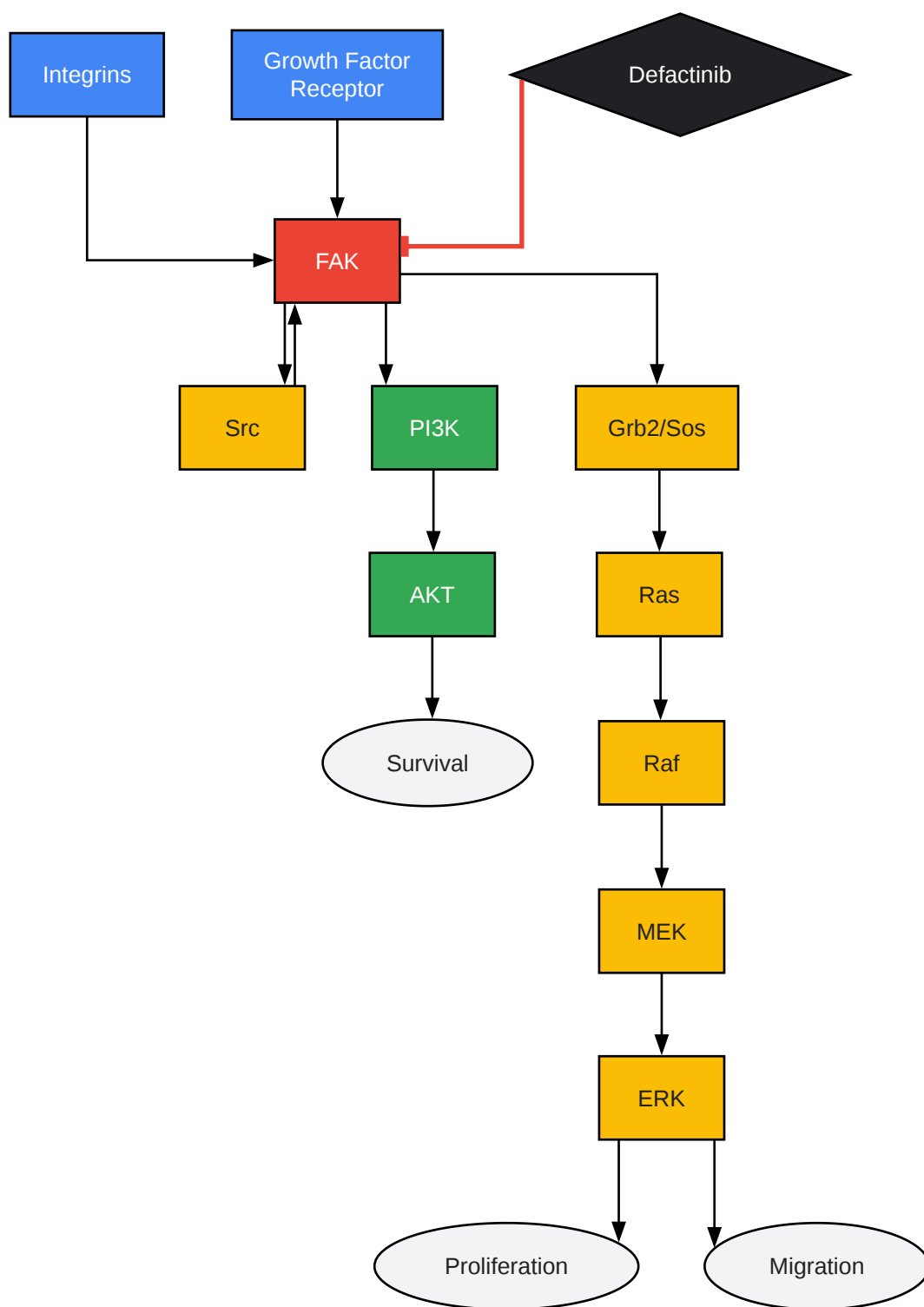
Procedure:

- Mobile Phase Preparation: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.0) and ACN (60:40 v/v).
- Standard and Sample Preparation: Prepare solutions of **Defactinib-d6** in the mobile phase at a concentration of 0.1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
- Forced Degradation Sample Preparation:
 - Acidic: Dissolve **Defactinib-d6** in 0.1 N HCl and heat at 60°C. Neutralize before injection.
 - Basic: Dissolve **Defactinib-d6** in 0.1 N NaOH and heat at 60°C. Neutralize before injection.
 - Oxidative: Dissolve **Defactinib-d6** in a solution of 3% H₂O₂ and keep at room temperature.
 - Thermal: Expose solid **Defactinib-d6** to 80°C.
 - Photolytic: Expose a solution of **Defactinib-d6** to light as per ICH Q1B guidelines.
- Analysis: Inject the stressed samples and a control sample. Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed and control samples.

Signaling Pathway and Experimental Workflow

Defactinib Signaling Pathway

Defactinib targets Focal Adhesion Kinase (FAK), a key mediator of integrin and growth factor receptor signaling. The following diagram illustrates the central role of FAK in downstream signaling pathways that promote cell survival, proliferation, and migration, and how Defactinib inhibits these processes.

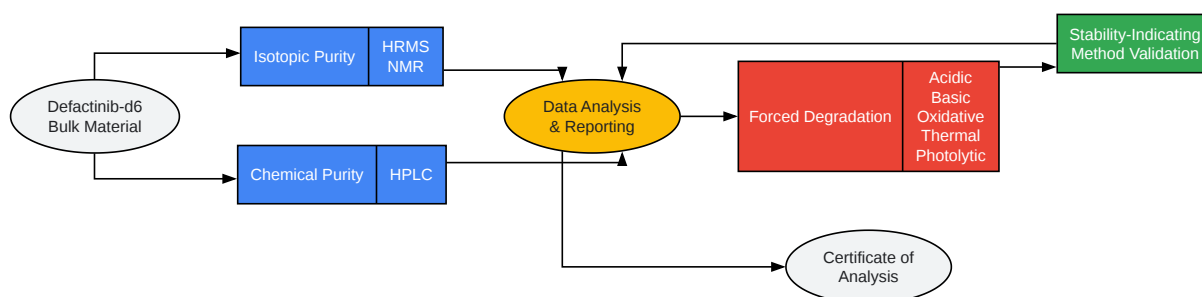


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Caption: Defactinib inhibits FAK, blocking downstream signaling pathways.

Experimental Workflow for Isotopic Purity and Stability Testing

The logical flow for assessing the quality of **Defactinib-d6** involves a series of analytical tests, starting from initial characterization to comprehensive stability evaluation.



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